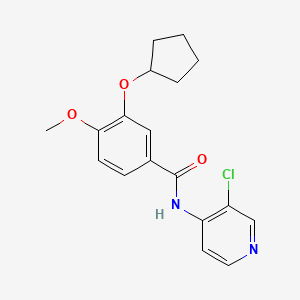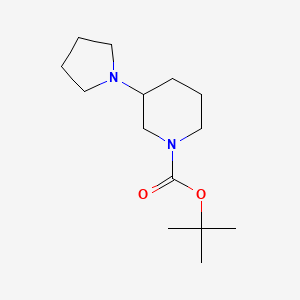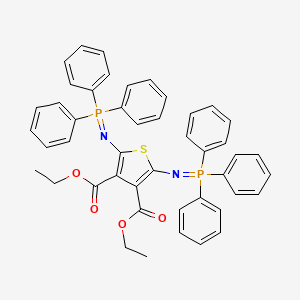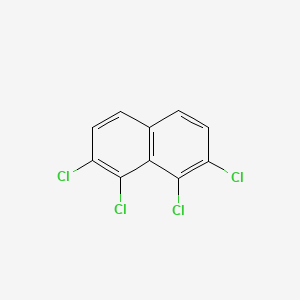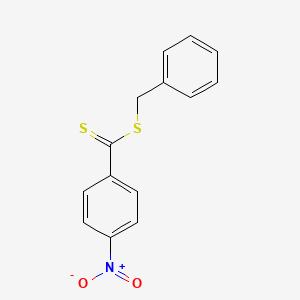
Palladium-105
Descripción general
Descripción
Palladium-105 is a stable isotope of the element palladium, which belongs to the platinum group metals. It has an atomic number of 46 and a mass number of 105, consisting of 46 protons and 59 neutrons. This compound is one of the naturally occurring isotopes of palladium, with an isotopic abundance of approximately 22.33% . Palladium itself is known for its catalytic properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palladium-105 can be prepared through various synthetic routes, including the reduction of palladium salts. One common method involves the reduction of palladium(II) chloride (PdCl2) using hydrogen gas under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete reduction to metallic palladium .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of nickel and copper refining. The extraction process involves the separation of palladium from other platinum group metals using solvent extraction and precipitation techniques. The purified palladium is then subjected to isotopic enrichment processes to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Palladium-105 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role in catalytic processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide. The reaction conditions typically involve elevated temperatures and acidic environments.
Reduction: Reduction of this compound is commonly achieved using hydrogen gas or reducing agents like sodium borohydride. These reactions are often carried out under mild conditions.
Substitution: this compound participates in substitution reactions, especially in the formation of organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield palladium(II) oxide (PdO), while reduction can produce metallic palladium. Substitution reactions often result in the formation of palladium complexes with various ligands .
Aplicaciones Científicas De Investigación
Palladium-105 has a wide range of applications in scientific research, including:
Chemistry: this compound is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: In biological research, this compound nanoparticles are investigated for their antimicrobial properties.
Medicine: this compound complexes are explored for their potential as anticancer agents.
Industry: this compound is used in the automotive industry for catalytic converters, which help reduce harmful emissions from vehicles.
Mecanismo De Acción
The mechanism of action of palladium-105 in catalytic processes involves the formation of palladium complexes with various ligands. These complexes facilitate the activation of substrates, leading to the desired chemical transformations. For example, in cross-coupling reactions, this compound forms a complex with a phosphine ligand, which then undergoes oxidative addition with an organic halide. This is followed by transmetallation and reductive elimination steps, resulting in the formation of the final product .
In biological systems, this compound nanoparticles interact with cellular components, leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce cell death in bacterial and cancer cells .
Comparación Con Compuestos Similares
Palladium-105 can be compared with other isotopes of palladium and similar transition metals:
Palladium-104 and Palladium-106: These isotopes have different neutron numbers and isotopic abundances.
Platinum: Palladium and platinum share similar catalytic properties, but palladium is less dense and has a lower melting point.
Nickel: Nickel is another transition metal used in catalysis.
This compound stands out due to its unique combination of catalytic activity, stability, and versatility in various applications.
Propiedades
IUPAC Name |
palladium-105 | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pd/i1-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLHZDBZIXYQEI-BJUDXGSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[105Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166268 | |
| Record name | Palladium, isotope of mass 105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.90508 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15749-57-2 | |
| Record name | Palladium, isotope of mass 105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015749572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium, isotope of mass 105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


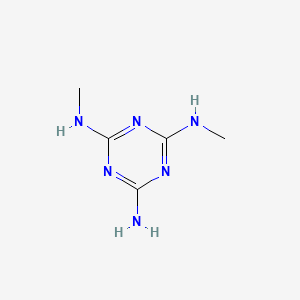
![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)




